molecular formula C15H16N4S B14292670 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide CAS No. 115974-68-0

2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide

Cat. No.: B14292670
CAS No.: 115974-68-0
M. Wt: 284.4 g/mol
InChI Key: QVRJWRNOQZSFGE-UHFFFAOYSA-N
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Description

2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is a hydrazone derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which allows it to form complexes with various metal ions, leading to significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide typically involves the condensation reaction between 2-aminophenyl ketones and phenylhydrazine-1-carbothioamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization using solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide involves its interaction with metal ions to form stable complexes. These complexes exhibit biological activity by interacting with cellular targets, such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The compound’s hydrazone moiety plays a crucial role in its biological activity by facilitating the formation of reactive intermediates that interact with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Aminophenyl)ethylidene]hydrazinecarboxamide
  • 2-[1-(3-Aminophenyl)ethylidene]hydrazinecarboxamide
  • N’-[1-(2-Aminophenyl)ethylidene]benzohydrazide

Uniqueness

2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse biological activities. Its hydrazone moiety allows for various chemical modifications, enhancing its versatility in scientific research and industrial applications .

Properties

CAS No.

115974-68-0

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

1-[1-(2-aminophenyl)ethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H16N4S/c1-11(13-9-5-6-10-14(13)16)18-19-15(20)17-12-7-3-2-4-8-12/h2-10H,16H2,1H3,(H2,17,19,20)

InChI Key

QVRJWRNOQZSFGE-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

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